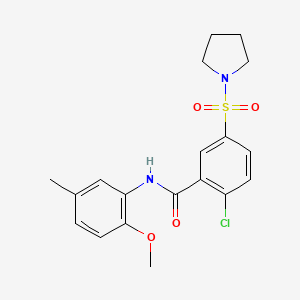

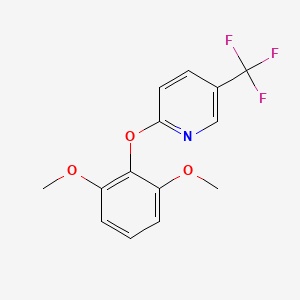

![molecular formula C17H12ClNO3 B5812548 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone, also known as CMA3, is a fluorescent dye used in scientific research. It is commonly used to stain DNA and identify chromosomal abnormalities. CMA3 is a synthetic compound that is derived from naphthoquinone.

Mécanisme D'action

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone binds specifically to regions of DNA that are rich in GC content. This binding results in fluorescence, which can be detected using a fluorescent microscope. The fluorescence intensity is proportional to the amount of GC-rich DNA present in the sample.

Biochemical and Physiological Effects:

This compound staining has no known biochemical or physiological effects on the cells being studied. It is a non-toxic dye that is easily washed out of cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining is a quick and easy method for identifying GC-rich regions of DNA. It is a non-invasive technique that does not require the use of radioactive or mutagenic agents. However, this compound staining is not suitable for all types of chromosomal abnormalities and may not detect certain types of structural rearrangements.

Orientations Futures

1. Development of new fluorescent dyes that can stain specific regions of DNA with higher specificity and sensitivity.

2. Investigation of the use of 2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone staining in the diagnosis of cancer and other genetic disorders.

3. Development of new techniques for analyzing this compound-stained chromosomes, such as high-resolution microscopy and image analysis software.

4. Investigation of the role of GC-rich regions of DNA in gene expression and regulation.

5. Development of this compound-based assays for high-throughput screening of compounds that affect DNA structure and function.

Méthodes De Synthèse

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is synthesized through a multi-step process involving the reaction of 3-aminophenol with 2-chloro-1,4-naphthoquinone. The resulting compound is then treated with methanol to form this compound.

Applications De Recherche Scientifique

2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone is widely used in cytogenetics research to identify chromosomal abnormalities. It is particularly useful in identifying regions of the chromosome that are rich in guanine-cytosine (GC) content. This compound staining is also employed in the diagnosis of various genetic disorders.

Propriétés

IUPAC Name |

2-chloro-3-(3-methoxyanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-11-6-4-5-10(9-11)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVBLZNAGCFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

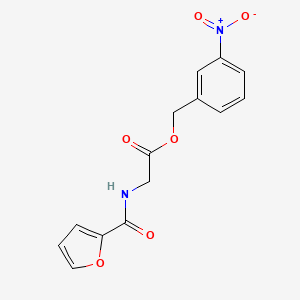

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

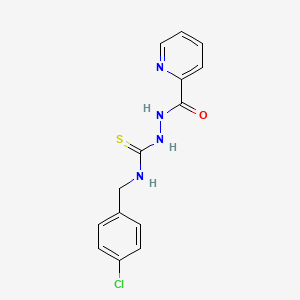

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

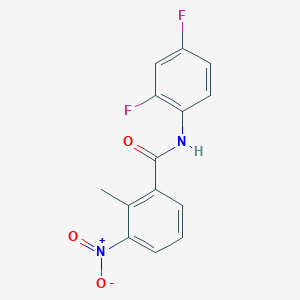

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)